molecular formula C13H7Cl2NO B1299738 4-(2,4-Dichlorophenoxy)benzonitrile CAS No. 24789-52-4

4-(2,4-Dichlorophenoxy)benzonitrile

Cat. No.: B1299738
CAS No.: 24789-52-4
M. Wt: 264.1 g/mol
InChI Key: ZZAIAUSRLITERQ-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7Cl2NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,4-dichlorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

4-(2,4-Dichlorophenoxy)benzonitrile is a selective systemic herbicide . It primarily targets broadleaf weeds . The compound’s primary targets are the growth tips of stems and roots .

Mode of Action

The compound interacts with its targets by inhibiting growth at the tips of stems and roots . This interaction results in uncontrolled growth in these areas, leading to the death of the weed .

Biochemical Pathways

It is known that the compound’s active metabolite, 2,4-d, disrupts normal plant growth by causing uncontrolled cell division and growth . This leads to the formation of abnormal and non-functional plant tissues, ultimately resulting in the death of the plant .

Pharmacokinetics

It is known that the compound is highly water-soluble , suggesting that it can be readily absorbed and distributed within the plant. The compound is metabolized into 2,4-D, which is the active form that exerts the herbicidal effect

Result of Action

The result of the action of this compound is the death of broadleaf weeds . The compound causes uncontrolled growth at the tips of stems and roots, leading to the formation of abnormal and non-functional plant tissues . This disrupts the normal growth and development of the plant, ultimately leading to its death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s high water solubility suggests that it can be easily washed away by rain or irrigation, potentially reducing its efficacy. Additionally, the compound may persist in aquatic systems under certain conditions , potentially impacting non-target organisms

Biochemical Analysis

Biochemical Properties

4-(2,4-Dichlorophenoxy)benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been observed to interact with glutathione S-transferases, which are involved in the detoxification of harmful substances in cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Studies have demonstrated that exposure to this compound can lead to alterations in the expression of genes related to oxidative stress and apoptosis . Furthermore, this compound has been found to disrupt cellular homeostasis by affecting the balance of reactive oxygen species (ROS) within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which leads to the accumulation of unmetabolized xenobiotics in cells. This inhibition occurs through the binding of this compound to the heme group of the enzyme, preventing the enzyme from catalyzing its usual reactions . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression that promote cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions. Prolonged exposure to this compound can lead to cumulative effects on cellular function. In vitro studies have shown that long-term exposure to this compound can result in persistent oxidative stress and chronic inflammation in cells . In vivo studies have also indicated that this compound can cause long-term alterations in tissue function, particularly in the liver and kidneys .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to induce mild oxidative stress and transient changes in gene expression. At higher doses, this compound can cause significant toxicity, leading to liver and kidney damage . Threshold effects have been observed, with certain dosages resulting in a sudden increase in adverse effects. Chronic exposure to high doses of this compound has also been associated with the development of tumors in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes into various metabolites, which are then conjugated with glutathione by glutathione S-transferases . These conjugates are subsequently excreted from the body through the urine. The metabolic pathways of this compound also involve interactions with other enzymes, such as sulfotransferases and UDP-glucuronosyltransferases, which further modify the compound for excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which helps in its distribution to various cellular compartments . The localization and accumulation of this compound within tissues are influenced by its affinity for these transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and mitochondria. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles . Within the endoplasmic reticulum, this compound interacts with cytochrome P450 enzymes, while in the mitochondria, it can affect the electron transport chain and induce oxidative stress . The activity and function of this compound are closely linked to its subcellular localization, as these interactions determine its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)benzonitrile typically involves the reaction of 2,4-dichlorophenol with 4-cyanophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitrile group.

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles.

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 4-(2,4-Dichlorophenoxy)benzylamine.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzonitrile
  • 4-(2,4-Dichlorophenoxy)butyronitrile
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

4-(2,4-Dichlorophenoxy)benzonitrile is unique due to its specific substitution pattern and the presence of both nitrile and dichlorophenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAIAUSRLITERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363428
Record name 4-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24789-52-4
Record name 4-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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